

Clascoterone-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Clascoterone-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Clascoterone-d6**, the deuterated analog of Clascoterone. This document outlines its core physicochemical properties, mechanism of action, and relevant experimental protocols, offering a valuable resource for professionals in drug development and scientific research.

Core Quantitative Data

The following table summarizes the key quantitative data for **Clascoterone-d6**.

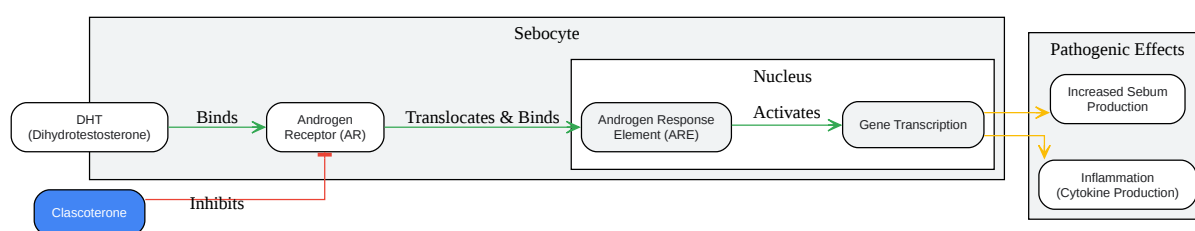
Property	Value	Source(s)
CAS Number	Not Available	N/A
Molecular Weight	408.6 g/mol	[1]
Molecular Formula	C ₂₄ H ₂₈ D ₆ O ₅	N/A

Mechanism of Action: Androgen Receptor Inhibition

Clascoterone, and by extension its deuterated form, functions as a potent androgen receptor inhibitor.[1][2][3] Its primary mechanism involves competitively binding to androgen receptors in the skin, particularly within the sebaceous glands and dermal papilla cells.[1][4][5] This action

directly antagonizes the effects of dihydrotestosterone (DHT), a key androgen implicated in the pathogenesis of acne vulgaris and androgenetic alopecia.[1][3]

By blocking the DHT-androgen receptor interaction, Clascoterone inhibits the downstream signaling cascades that lead to increased sebum production, sebaceous gland proliferation, and the release of pro-inflammatory cytokines.[1][2][6] This targeted, localized activity in the skin makes it an effective therapeutic agent while minimizing systemic exposure and associated side effects.[3][5]



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Figure 1: Clascoterone's competitive inhibition of the androgen receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Clascoterone and its deuterated analogs.

In Vitro Skin Permeation Test (IVPT)

This protocol is designed to assess the permeation of Clascoterone through the skin in a controlled laboratory setting.

Objective: To quantify the rate and extent of Clascoterone and its metabolites permeating through a skin barrier.

Methodology:

- **Test System:** A diffusion cell system, such as vertical diffusion cells or flow-through cells, is utilized with a synthetic membrane or excised human skin as the barrier.[7][8]
- **Dosing:** A finite and unoccluded dose of the Clascoterone formulation (e.g., 1% cream) is applied to the surface of the skin barrier, which is maintained at 32.0°C.[9]
- **Receptor Solution:** A receptor solution is placed in contact with the underside of the skin barrier to collect the permeated drug.
- **Sample Collection:** Samples from the receptor solution are collected at predetermined time intervals.[9] For flow-through cells, fractional sampling can be employed to minimize the degradation of Clascoterone.[8]
- **Sample Analysis:** The collected samples are analyzed to quantify the concentration of Clascoterone and its primary metabolite, Cortexolone.[7]

Analytical Method for Quantification: UHPLC-MS/MS

This protocol details a highly sensitive and specific method for the simultaneous quantification of Clascoterone and its metabolite, Cortexolone.[9]

Objective: To accurately measure the concentrations of Clascoterone and Cortexolone in biological matrices or IVPT samples.

Instrumentation:

- A Sciex Exion Ultra-High-Performance Liquid Chromatography (UHPLC) system.[9]
- A Qtrap 6500+ tandem mass spectrometer equipped with a Turbo Ion Spray source.[9]

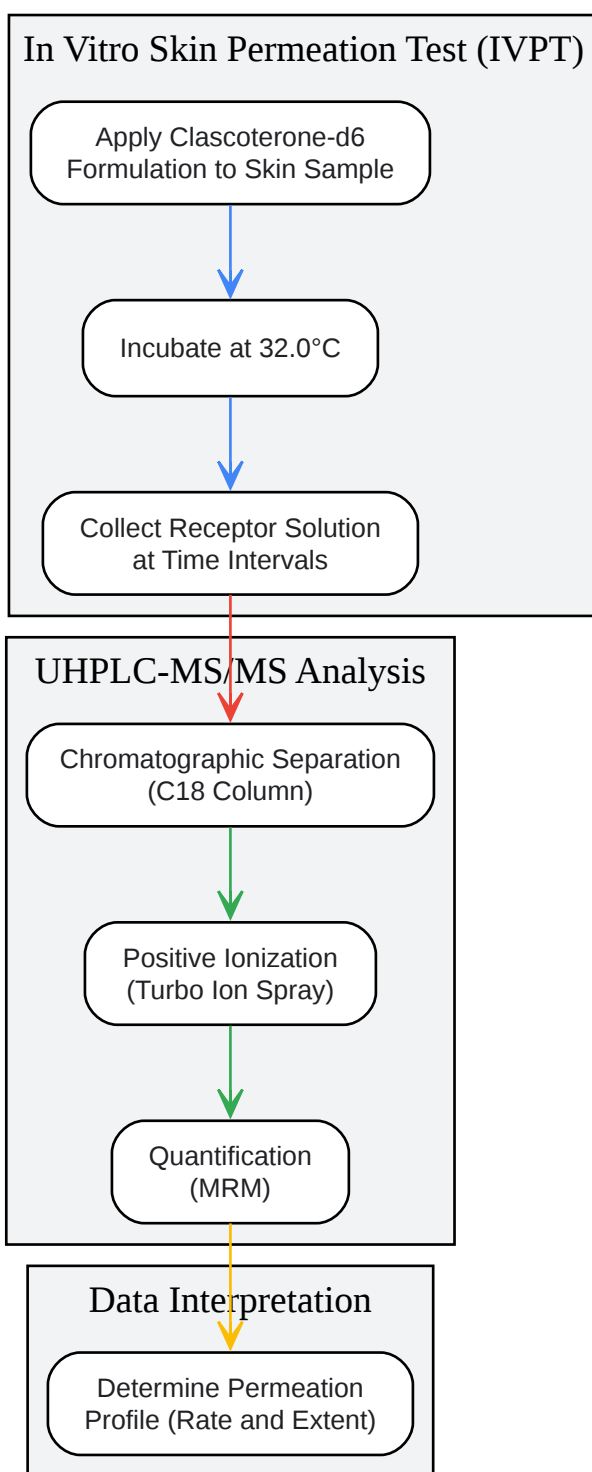
Chromatographic Conditions:

- **Column:** A C18 UPLC column is used for the separation of the analytes.[9]
- **Mobile Phase:** A gradient mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol is delivered at a flow rate of 0.8 mL/min.[9]
- **Gradient:** A 2-minute gradient is employed for rapid analysis.[9]

Mass Spectrometry Conditions:

- Ionization Mode: The mass spectrometer is operated in the positive ion mode.[\[9\]](#)
- Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of the analytes.[\[9\]](#)

Method Validation: The analytical method should be validated for linearity, accuracy, and precision across a range of quality control levels.[\[9\]](#) A typical validated range for calibration curves is 0.5-1000 ng/mL, with a correlation coefficient greater than 0.99.[\[9\]](#)



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Figure 2: A generalized workflow for the in vitro analysis of **Clascoterone-d6** skin permeation.

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- To cite this document: BenchChem. [Clascoterone-d6: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15544199#clascoterone-d6-cas-number-and-molecular-weight>]

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